![molecular formula C15H13BrO3 B2708371 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 384856-98-8](/img/structure/B2708371.png)

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

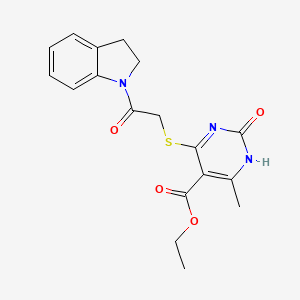

“3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde”, also known as BBOM, is a chemical compound that has recently gained significant attention in scientific research. It has a CAS Number of 384856-98-8 and a molecular weight of 321.17 .

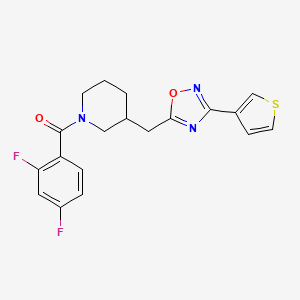

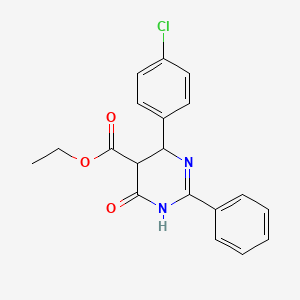

Molecular Structure Analysis

The molecular formula of “3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde” is C15H13BrO3 . The InChI code is 1S/C15H13BrO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde” are not fully detailed in the available data. It has a molecular weight of 321.17 . More specific properties like melting point, boiling point, and density would need to be determined experimentally.Scientific Research Applications

Natural Product Isolation and Significance

Research has highlighted the isolation of bromophenols from marine sources, such as the red alga Rhodomela larix, where compounds like 3-bromo-4-hydroxybenzaldehyde have been identified. These findings suggest the ecological and potential pharmaceutical relevance of brominated compounds in marine environments (Suzuki, Kowata, & Kurosawa, 1980).

Synthetic Methodologies

In synthetic chemistry, the transformation of related compounds through innovative methodologies offers insights into the potential applications of "3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde". For instance, the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde demonstrates the efficiency of electrosynthesis in producing valuable chemicals with minimal waste, indicating the role of brominated analogs in sustainable chemical synthesis (Sherbo, Delima, Chiykowski, MacLeod, & Berlinguette, 2018).

Catalytic and Environmental Applications

Advances in catalysis have shown the utility of brominated and methoxy-substituted compounds in oxyfunctionalization reactions, highlighting their importance in creating aromatic carbonyl compounds through environmentally benign processes. This suggests potential applications in pharmaceutical synthesis and green chemistry (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).

Material Science and Photocatalysis

The photocatalytic oxidation of related aromatic alcohols, such as 4-methoxybenzyl alcohol, to aldehydes using TiO2 underlines the role of such brominated and methoxy-substituted compounds in materials science, particularly in the development of efficient photocatalysts for organic transformations (Yurdakal, Palmisano, Loddo, Alagöz, Augugliaro, & Palmisano, 2009).

Safety and Hazards

properties

IUPAC Name |

3-[(4-bromophenyl)methoxy]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTKVEAPDUULAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708293.png)

![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)

![Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B2708308.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2708310.png)